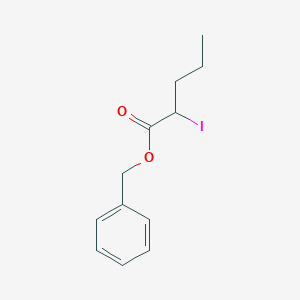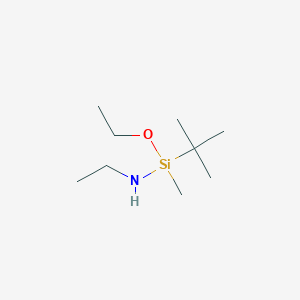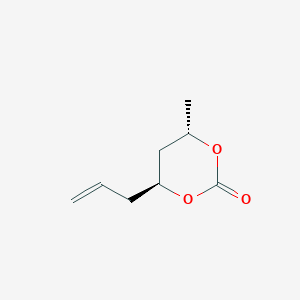![molecular formula C19H13ClO2 B14190229 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one CAS No. 923026-44-2](/img/structure/B14190229.png)
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is an organic compound that features a chlorophenyl group, a phenylpropynyl ether, and a butynone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzene, undergoes a halogenation reaction to introduce the chlorine atom.
Alkyne Formation: The phenylpropynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Etherification: The phenylpropynyl ether is formed by reacting the alkyne with an appropriate alcohol under basic conditions.
Butynone Formation: The final step involves the formation of the butynone structure through a carbonylation reaction, where the intermediate is treated with carbon monoxide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and carbonyl groups, leading to the formation of epoxides, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane, and the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon, or chemical reduction using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Epoxides, ketones, carboxylic acids.
Reduction: Alkenes, alkanes, alcohols.
Substitution: Amino, thio, or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or substrate in catalytic reactions.
Biology
Biochemistry: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as an active pharmaceutical ingredient or a lead compound in medicinal chemistry.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-2-YN-2-one: Similar structure but with a different position of the carbonyl group.
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-3-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness
4-(4-Chlorophenyl)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
923026-44-2 |
|---|---|
Fórmula molecular |
C19H13ClO2 |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-(3-phenylprop-2-ynoxy)but-3-yn-2-one |
InChI |
InChI=1S/C19H13ClO2/c20-18-11-8-17(9-12-18)10-13-19(21)15-22-14-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-9,11-12H,14-15H2 |
Clave InChI |
QVPXCGASSMJWEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CCOCC(=O)C#CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)



![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)


![{2-[(4-Methylphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14190190.png)





